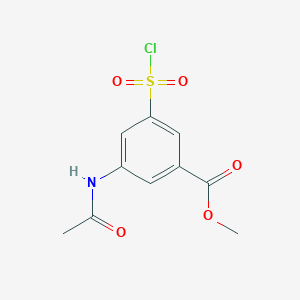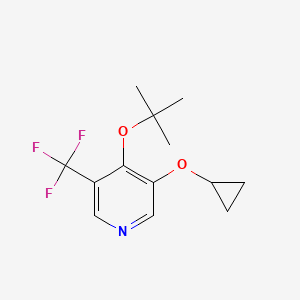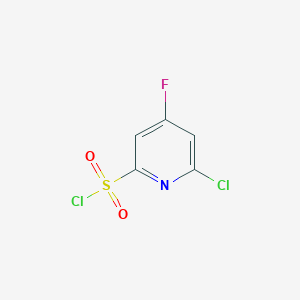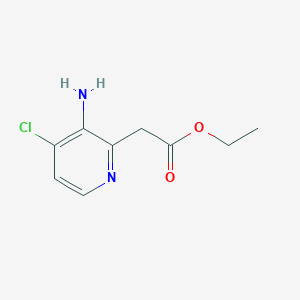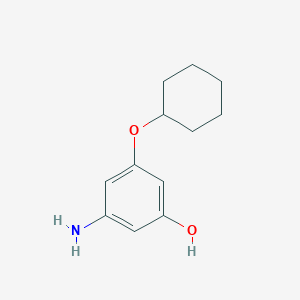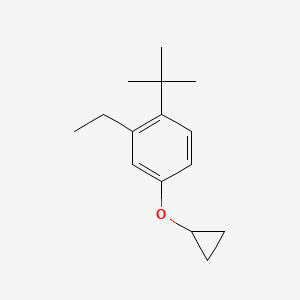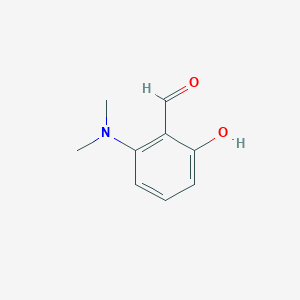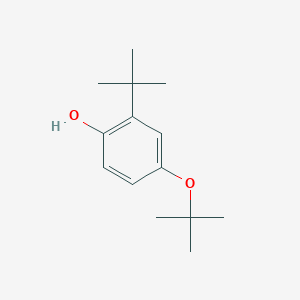
4-Tert-butoxy-2-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-tert-butylphenol is an organic compound characterized by the presence of a tert-butoxy group and a tert-butyl group attached to a phenolic ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the use of NaOH-treated Hβ zeolite as a catalyst, which enhances the selectivity and yield of the desired product . The reaction is carried out under controlled conditions to ensure high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes using phenol and tert-butyl alcohol. The use of zeolite catalysts is preferred due to their efficiency and environmental benefits. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenolic ring.
Applications De Recherche Scientifique
4-Tert-butoxy-2-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-tert-butylphenol involves its interaction with cellular components and biochemical pathways. The compound can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell death in certain microorganisms . Its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
4-Tert-butylphenol: Used in the production of resins and as a stabilizer in various chemical processes.
2-Tert-butyl-4-methylphenol: Another phenolic compound with similar chemical properties and applications.
Uniqueness
4-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butoxy and tert-butyl groups, which confer enhanced stability and specific chemical reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9-10(7-8-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
Clé InChI |
IHHGGBSHYHADSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


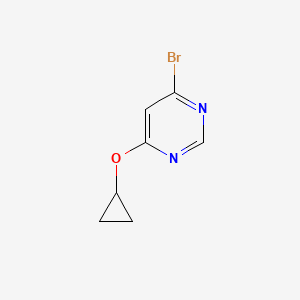
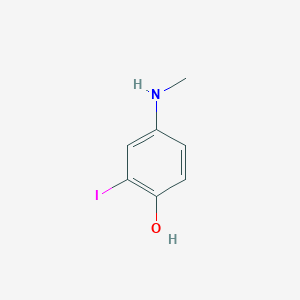
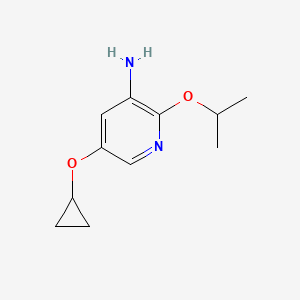
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

